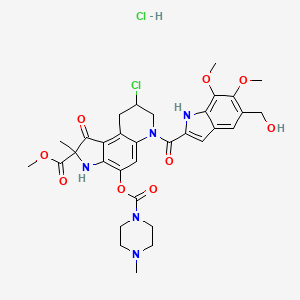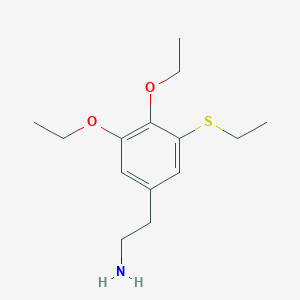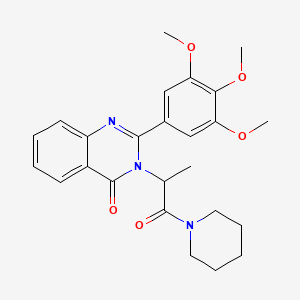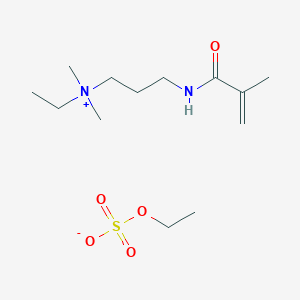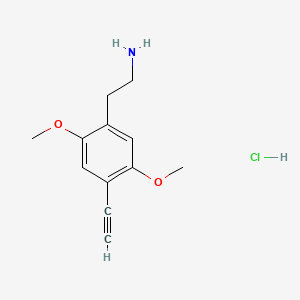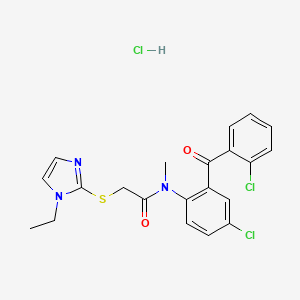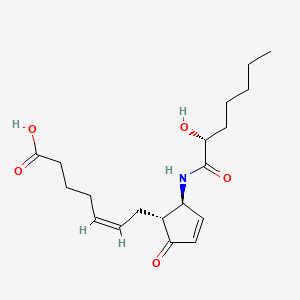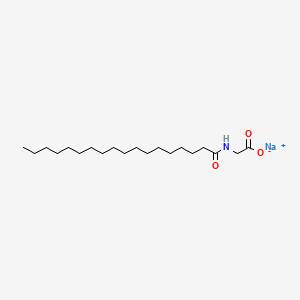
Sodium stearoyl glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium stearoyl glycinate is a compound that belongs to the class of surfactants. Surfactants are amphiphilic molecules, meaning they contain both hydrophilic (water-loving) and hydrophobic (water-hating) parts. This unique structure allows them to reduce surface tension between different substances, making them useful in a variety of applications, particularly in the cosmetic and personal care industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium stearoyl glycinate can be synthesized through the esterification of stearic acid with glycine, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves batch or continuous processes. Batch processes are suitable for smaller quantities and a wider range of products, while continuous processes are more efficient for large-scale production. Reactor design is crucial to ensure high-quality emulsifiers .
Análisis De Reacciones Químicas
Types of Reactions: Sodium stearoyl glycinate primarily undergoes saponification, esterification, and hydrolysis reactions. These reactions are essential for its function as a surfactant.
Common Reagents and Conditions:
Saponification: Involves the reaction of stearic acid with sodium hydroxide, resulting in the formation of sodium stearate and glycerol.
Esterification: Stearic acid reacts with glycine in the presence of a catalyst to form this compound.
Hydrolysis: this compound can be hydrolyzed back into stearic acid and glycine under acidic or basic conditions
Major Products: The primary products of these reactions include sodium stearate, glycerol, and this compound itself .
Aplicaciones Científicas De Investigación
Sodium stearoyl glycinate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Commonly used in the cosmetic and personal care industries for its ability to improve the texture and stability of products such as creams, lotions, and shampoos
Mecanismo De Acción
The mechanism of action of sodium stearoyl glycinate is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of different phases in a formulation. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization .
Comparación Con Compuestos Similares
Sodium stearate: Another surfactant derived from stearic acid, commonly used in soaps and detergents.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, known for its mildness and use in personal care products.
Potassium cocoyl glycinate: Similar to sodium cocoyl glycinate but uses potassium instead of sodium, offering different solubility and foaming properties
Uniqueness: Sodium stearoyl glycinate stands out due to its specific combination of stearic acid and glycine, providing a balance of hydrophilic and hydrophobic properties that make it particularly effective in stabilizing emulsions and enhancing the texture of cosmetic products .
Propiedades
Número CAS |
41489-14-9 |
|---|---|
Fórmula molecular |
C20H38NNaO3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
sodium;2-(octadecanoylamino)acetate |
InChI |
InChI=1S/C20H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24;/h2-18H2,1H3,(H,21,22)(H,23,24);/q;+1/p-1 |
Clave InChI |
YVZQQYAFKGUHJV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


